molecular formula C14H10N2O2S2 B7691441 (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B7691441
M. Wt: 302.4 g/mol
InChI Key: IEKLBZDVOZCAPI-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as HMPTQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPTQ is a thiazolidinone derivative that has been synthesized by several methods and has been studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not well understood. However, it has been suggested that (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may act as a metal chelator, forming a complex with metal ions such as copper ions. This complex formation may result in a change in the fluorescence properties of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, leading to its use as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are not well understood. However, it has been reported that (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions. Additionally, (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been reported to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has several advantages for use in lab experiments. One of the most significant advantages is its high selectivity for the detection of copper ions. Additionally, (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is highly stable and can be easily synthesized in good yields. However, one of the limitations of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One potential direction is the development of new sensors for the detection of metal ions using (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one as a fluorescent probe. Additionally, the study of the mechanism of action of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may provide insight into its potential applications in various fields of scientific research. Finally, the synthesis of new derivatives of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may lead to the development of new compounds with improved properties for use in lab experiments.

Synthesis Methods

(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been synthesized by several methods, including the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of glacial acetic acid, followed by the reaction with 2-bromoacetic acid. Another method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid, followed by the reaction with 2-bromoacetic acid. Both methods have been reported to yield (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one in good yields.

Scientific Research Applications

(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been studied for its potential applications in various fields of scientific research. One of the most significant applications of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its use as a fluorescent probe for the detection of metal ions. (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been reported to be highly selective for the detection of copper ions, making it a potential candidate for the development of new sensors for the detection of copper ions.

properties

IUPAC Name

(5E)-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c1-7-3-2-4-8-5-9(12(17)15-11(7)8)6-10-13(18)16-14(19)20-10/h2-6H,1H3,(H,15,17)(H,16,18,19)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKLBZDVOZCAPI-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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